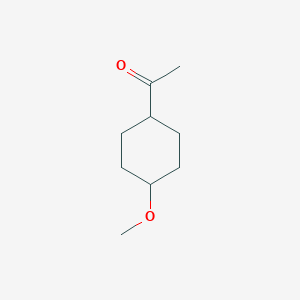![molecular formula C14H21NO3 B3018068 Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate CAS No. 690668-81-6](/img/structure/B3018068.png)
Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate” is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is also known by its CAS number 690668-81-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 251.32 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Mecanismo De Acción
Terbacil works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a decrease in the amount of energy available for the plant to use, ultimately resulting in its death.
Biochemical and Physiological Effects:
Terbacil has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be harmful to some non-target plants, which is why it is important to use it selectively. In plants, terbacil has been shown to cause a decrease in chlorophyll content, as well as a reduction in the size and number of chloroplasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Terbacil is a useful tool for studying plant physiology and ecology in the laboratory. It can be used to control weeds in experimental plots, allowing researchers to study the effects of different treatments on plant growth and development. However, terbacil can also have unintended effects on non-target plants, which can complicate experimental results.
Direcciones Futuras
There are several areas of research that could benefit from further study of terbacil. One area is the development of new formulations that are more environmentally friendly and have fewer unintended effects on non-target plants. Another area is the investigation of the long-term effects of terbacil on soil health and microbial communities. Finally, there is a need for more research on the interactions between terbacil and other herbicides, as well as its potential to develop resistance in target weeds.
Métodos De Síntesis
Terbacil is synthesized by reacting 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This is then reacted with methyl isocyanate to form methyl [2-(4-tert-butylphenoxy)ethyl]carbamate.
Aplicaciones Científicas De Investigación
Terbacil has been extensively studied in the field of plant science. It is commonly used to control weeds in crops such as cotton, citrus, and soybeans. Research has shown that terbacil is effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. It is also known to have a long residual effect, meaning that it remains active in the soil for an extended period of time.
Propiedades
IUPAC Name |
methyl N-[2-(4-tert-butylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)11-5-7-12(8-6-11)18-10-9-15-13(16)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRLQHGWNFGRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)



![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)
![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)
![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)


![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)